メチロフィオポゴナン B

説明

Methylophiopogonanone B is a homoisoflavonoid compound found in the roots of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound has been identified as having significant antioxidative and anti-tumor properties. It is known for its ability to protect cells from oxidative stress and apoptosis, making it a subject of interest in various scientific research fields .

科学的研究の応用

Methylophiopogonanone B has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Industry: It is used in the formulation of various health supplements and traditional medicines.

作用機序

Target of Action

The primary targets of Methylophiopogonanone B are the Rho family of small GTP-binding proteins and tyrosinase (Tyr) . These proteins play pivotal roles in various biological processes such as cell migration, proliferation, dendrite formation, and melanin synthesis .

Mode of Action

Methylophiopogonanone B interacts with its targets in a unique way. It induces Rho activation, leading to changes in cell morphology, including melanocyte dendrite retraction and stress fiber formation . Furthermore, it inhibits tyrosinase activity via a reversible mixed-inhibition . Molecular docking analysis indicates that Methylophiopogonanone B could coordinate with a Cu ion in the active center of tyrosinase, and interact with the amino acid Glu322 to form hydrogen bonding .

Biochemical Pathways

Methylophiopogonanone B affects several biochemical pathways. It modulates the Rho signaling pathway, leading to actin cytoskeletal reorganization . It also impacts the NADPH oxidase pathway, which plays a crucial role in the production of reactive oxygen species (ROS) and cellular redox homeostasis .

Pharmacokinetics

Its protective effects on human umbilical vein endothelial cells (huvecs) against h2o2-induced injury suggest that it may have good bioavailability .

Result of Action

Methylophiopogonanone B has several molecular and cellular effects. It inhibits the production of malondialdehyde (MDA) and ROS, but enhances superoxide dismutase (SOD) activity . It also alleviates H2O2-induced apoptosis in HUVECs . On a cellular level, it induces microtubule destabilization and tubulin depolymerization .

生化学分析

Biochemical Properties

Methylophiopogonanone B has been shown to interact with various enzymes and proteins. It has been found to exert protective effects on human umbilical vein endothelial cells (HUVECs) against H2O2-induced injury in vitro, modulated by the NADPH pathway . It also increases GTP-Rho and induces cell morphological changes through actin cytoskeleton reorganization .

Cellular Effects

Methylophiopogonanone B has significant effects on various types of cells and cellular processes. It inhibits the production of malondialdehyde (MDA) and reactive oxygen species (ROS), but enhances superoxide dismutase (SOD) activity . Furthermore, Methylophiopogonanone B could alleviate H2O2-induced apoptosis in HUVECs .

Molecular Mechanism

Methylophiopogonanone B exerts its effects at the molecular level through various mechanisms. It has been found to inhibit tyrosinase (Tyr) activity via a reversible mixed-inhibition . Molecular docking analysis indicated that Methylophiopogonanone B could coordinate with a Cu ion in the active center of Tyr, and interacted with amino acid Glu322 to form hydrogen bonding .

Metabolic Pathways

Methylophiopogonanone B is involved in the NADPH pathway . Detailed information about its interaction with enzymes or cofactors within this pathway is not currently available.

準備方法

Synthetic Routes and Reaction Conditions

Methylophiopogonanone B can be synthesized by reacting Ophiopogonanone flavonoids with anhydrous methanol under alkaline conditions. After the reaction is completed, the pure product is purified by distillation and crystallization .

Industrial Production Methods

The industrial production of Methylophiopogonanone B involves the extraction of flavonoids from the dried roots of Ophiopogon japonicus. The process includes several steps such as reflux extraction with ethanol, filtration, vacuum drying, and purification using large-pore resin columns .

化学反応の分析

Types of Reactions

Methylophiopogonanone B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidative products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: It can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.

Major Products

類似化合物との比較

Methylophiopogonanone B is unique among homoisoflavonoids due to its specific antioxidative and anti-tumor properties. Similar compounds include:

Methylophiopogonanone A: Another homoisoflavonoid with similar antioxidative properties but different molecular targets.

Ophiopogonanone: A precursor in the synthesis of Methylophiopogonanone B with less potent antioxidative effects.

Methylophiopogonanone B stands out due to its higher efficacy in protecting cells from oxidative stress and its potential therapeutic applications in cardiovascular diseases .

生物活性

Methylophiopogonanone B (MO-B) is a homoisoflavonoid compound derived from Ophiopogon japonicus, a plant commonly used in traditional medicine. This article explores the biological activities of MO-B, emphasizing its antioxidative, anti-tumor, and potential therapeutic properties, particularly in cardiovascular health.

MO-B is characterized by its unique chemical structure as a homoisoflavonoid, which contributes to its diverse biological activities. The compound has been shown to interact with various molecular pathways, making it a subject of interest in pharmacological research.

Antioxidative Properties

One of the most significant biological activities of MO-B is its antioxidative capability. Research indicates that MO-B protects human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H2O2)-induced apoptosis through the following mechanisms:

- Reduction of Reactive Oxygen Species (ROS) : MO-B treatment significantly decreases ROS levels in HUVECs exposed to H2O2, thereby mitigating oxidative stress.

- Decrease in Malondialdehyde (MDA) : MDA is a marker of lipid peroxidation. Studies show that MO-B reduces MDA levels, indicating its protective effect against oxidative damage.

- Enhancement of Superoxide Dismutase (SOD) Activity : MO-B increases SOD activity, an important antioxidant enzyme that helps eliminate superoxide radicals from the body .

Table 1 summarizes the antioxidative effects observed in vitro:

| Parameter | Control Group | H2O2 Treatment | H2O2 + MO-B Treatment |

|---|---|---|---|

| ROS Levels (µM) | 5.0 | 15.0 | 8.0 |

| MDA Levels (nmol/mg) | 1.0 | 3.5 | 1.8 |

| SOD Activity (U/mg) | 50 | 20 | 40 |

Anti-Tumor Activity

MO-B has also demonstrated anti-tumor properties, particularly against cancer cell lines such as HeLa cells. The compound inhibits cell proliferation and induces apoptosis through several pathways:

- Apoptosis Induction : MO-B influences the expression of apoptosis-related proteins such as Bax and Bcl-2, promoting apoptotic cell death in cancer cells.

- Inhibition of Tumor Growth : In vivo studies suggest that MO-B can reduce tumor size and growth rate, indicating its potential as an anti-cancer agent .

Cardiovascular Protective Effects

The cardioprotective effects of MO-B are particularly noteworthy. The compound's ability to enhance endothelial cell survival suggests potential applications in treating cardiovascular diseases:

- NADPH Oxidase Pathway Modulation : MO-B modulates the NADPH oxidase pathway, which plays a crucial role in regulating oxidative stress within endothelial cells. By inhibiting this pathway, MO-B reduces oxidative damage and improves cell viability .

- Potential Clinical Applications : Given its protective effects against oxidative stress and apoptosis in endothelial cells, MO-B may serve as a therapeutic candidate for cardiovascular conditions.

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of MO-B:

- Cell Culture Studies : In vitro experiments have consistently shown that MO-B reduces oxidative stress markers and enhances antioxidant enzyme activity in HUVECs exposed to harmful agents like H2O2.

- Animal Models : Preliminary animal studies indicate that MO-B administration leads to reduced inflammation and improved cardiac function post-injury.

- Mechanistic Insights : Research has elucidated that the protective effects of MO-B involve modulation of signaling pathways related to apoptosis and oxidative stress management.

特性

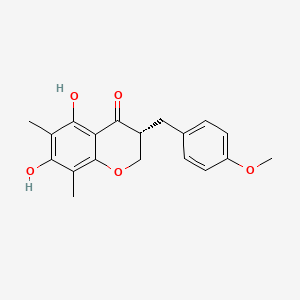

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMAZRUMVFVHLY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313976 | |

| Record name | Methylophiopogonanone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74805-91-7 | |

| Record name | Methylophiopogonanone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylophiopogonanone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。